molecular formula C12H23N3O3 B1426279 tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate CAS No. 1344803-08-2

tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate

Cat. No. B1426279
CAS RN: 1344803-08-2
M. Wt: 257.33 g/mol
InChI Key: LZIJNUIXXMZBED-UHFFFAOYSA-N
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Description

Tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate, often referred to as TBC, is an organic compound which has a variety of uses in scientific research. It is a white, crystalline solid which is soluble in many organic solvents. It has been used in a variety of laboratory experiments, with its most common applications being in the synthesis of other compounds, and as a catalyst in organic reactions. In addition, it has been used in the study of biochemical and physiological effects, such as in the study of enzyme activity.

Scientific Research Applications

1. Enantioselective Synthesis

The compound is used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides. Its crystal structure is crucial for understanding the substitution patterns in these analogues (Ober et al., 2004).

2. Synthesis of Stereoselective Compounds

It serves as a starting point for the stereoselective synthesis of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, which are key intermediates in the synthesis of factor Xa inhibitors (Wang et al., 2017).

3. Organic Synthesis Building Blocks

This compound acts as a building block in organic synthesis, particularly in reactions involving organometallics to give N-(Boc)hydroxylamines (Guinchard et al., 2005).

4. Synthesis of Spirocyclopropanated Analogues

It is instrumental in the creation of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, showcasing its role in agricultural chemistry (Brackmann et al., 2005).

5. Chromatographic Separation

In chromatography, it is used as a co-modifier for cyclodextrin-modified mobile phases to separate polyaromatic hydrocarbons, highlighting its utility in analytical chemistry (Husain et al., 1995).

6. Synthesis of Amino Protecting Groups

This compound is used in the chemoselective transformation of amino protecting groups in organic synthesis, demonstrating its versatility in chemical modification processes (Sakaitani & Ohfune, 1990).

7. Crystallography Studies

It has been used in crystallography to study the structures of chlorodiacetylene and iododiacetylene derivatives, providing insights into the molecular arrangements of these compounds (Baillargeon et al., 2017).

8. Fluorescent Sensory Materials

A derivative of this compound, TCBT, has been utilized in the synthesis of fluorescent sensory materials for the detection of volatile acid vapors, demonstrating its application in sensor technology (Sun et al., 2015).

properties

IUPAC Name

tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)14-12(9(13)15-17)7-5-4-6-8-12/h17H,4-8H2,1-3H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIJNUIXXMZBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)/C(=N\O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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